molecular formula C11H9Cl2NO2 B2922250 4-(3,4-Dichlorophenyl)piperidine-2,6-dione CAS No. 104115-69-7

4-(3,4-Dichlorophenyl)piperidine-2,6-dione

Cat. No.: B2922250
CAS No.: 104115-69-7
M. Wt: 258.1
InChI Key: LDXFNBWJSQHURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)piperidine-2,6-dione (CAS 104115-69-7) is a high-purity chemical compound supplied for research and development purposes. This molecule, with a molecular formula of C 11 H 9 Cl 2 NO 2 and a molecular weight of 258.10 g/mol, features a piperidine-2,6-dione scaffold substituted with a 3,4-dichlorophenyl group . The piperidine-2,6-dione core, also known as glutarimide, is a structure of significant pharmacological interest as it serves as a key component in several clinically active drugs, including immunomodulatory agents and protease inhibitors . This makes the core structure and its derivatives, such as this compound, valuable templates in medicinal chemistry for the discovery and development of new therapeutic entities. The primary research application of this compound is as a versatile building block in organic synthesis and drug discovery . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the design of novel molecules targeting various biological pathways. The presence of the dichlorophenyl ring can influence the compound's lipophilicity and binding affinity, while the imide group within the ring offers potential for hydrogen bonding . Recent scientific literature highlights that derivatives of piperidine-2,6-dione are being investigated for their role as small-molecule degraders of disease-relevant proteins, such as the IKAROS family zinc finger proteins, which are promising targets in oncology and immunology research . As such, this compound provides researchers with a critical starting material for constructing more complex molecules for cancer research, immunology studies, and chemical biology . This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dichlorophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c12-8-2-1-6(3-9(8)13)7-4-10(15)14-11(16)5-7/h1-3,7H,4-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXFNBWJSQHURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 3,4 Dichlorophenyl Piperidine 2,6 Dione

Classical Synthetic Approaches to Piperidine-2,6-dione Systems

The piperidine-2,6-dione core, also known as the glutarimide (B196013) skeleton, is a foundational structure in numerous biologically active compounds. Its synthesis has been accomplished through several classical methodologies, primarily involving the formation of the heterocyclic ring from acyclic precursors.

Synthesis from Glutaric Anhydride (B1165640) and Arylamine Precursors

A prevalent and straightforward method for constructing N-aryl piperidine-2,6-diones involves the reaction between glutaric anhydride and a corresponding arylamine. researchgate.net This reaction is typically performed by heating the two components in a suitable solvent, such as toluene, under reflux conditions. researchgate.net The process initiates with the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an intermediate N-aryl-glutaramic acid.

Subsequent dehydration and intramolecular cyclization of this intermediate yield the final piperidine-2,6-dione product. In some procedures, a cyclizing agent like 1,1'-carbonyldiimidazole (B1668759) is added in a second step to facilitate the ring closure, particularly if the initial thermal condensation is not efficient. researchgate.net A variation of this approach involves a one-pot synthesis from C,N-diarylformamidines and glutaric anhydride, which can produce N-substituted glutarimide derivatives in good yields.

Cyclocondensation Reactions for Piperidine-2,6-dione Formation

Cyclocondensation reactions represent a broad class of strategies for the formation of the piperidine-2,6-dione ring. Beyond the glutaric anhydride route, other notable methods have been developed.

One such method is the Dieckmann condensation. While often used to synthesize 4-piperidones via the cyclization of an amino diester, this strategy can be adapted for the synthesis of piperidine-2,6-diones. dtic.mil For instance, the intramolecular cyclization of suitably substituted malonamides can lead to piperidine-2,4-dione systems, illustrating the versatility of this approach for creating related piperidine (B6355638) dione (B5365651) skeletons.

Another classical approach involves the Michael addition. The reaction of a primary amine with two equivalents of an α,β-unsaturated ester, such as methyl acrylate, forms a diester intermediate which can then undergo an intramolecular cyclization to form the piperidine ring. dtic.mil Subsequent transformations can yield the desired dione functionality. These methods highlight the diverse disconnection strategies available for the assembly of this important heterocyclic core.

Table 1: Comparison of Classical Synthetic Approaches

Method Precursors Key Reaction Type Advantages
Glutaric Anhydride Method Glutaric anhydride, Arylamine Acylation / Dehydration Readily available starting materials, often a one-pot procedure.
Dieckmann Condensation Amino diesters / Malonamides Intramolecular Claisen Condensation Good for creating substituted rings, versatile.
Double Michael Addition Primary amine, α,β-Unsaturated Esters Conjugate Addition / Cyclization Builds the carbon skeleton and heterocycle concurrently.

Novel Synthetic Routes to 4-(3,4-Dichlorophenyl)piperidine-2,6-dione

While classical methods provide reliable access to the piperidine-2,6-dione scaffold, contemporary research focuses on developing novel routes that offer improved efficiency, milder conditions, and access to complex substitution patterns. For this compound and its analogs, modern synthetic strategies often employ transition-metal-free or catalytic approaches.

One innovative strategy involves a Michael addition-cyclization sequence using different precursors. For example, the synthesis of 4-aryl-piperidine-2,6-diones can be achieved by reacting an appropriate malonamide (B141969) derivative with an aryl-substituted α,β-unsaturated ester. This approach allows for the direct installation of the aryl group at the C4 position. The synthesis of ethyl 4-(4-nitrophenyl)-2,6-dioxopiperidine-3-carboxylate from ethyl malonamide and ethyl 4-nitrocinnamate serves as a pertinent example of this type of transformation. This methodology could be adapted by using an appropriately substituted 3,4-dichlorocinnamate ester to yield the target compound.

Furthermore, multicomponent reactions (MCRs) are emerging as powerful tools for the rapid assembly of complex heterocyclic structures. A hypothetical MCR for this compound could involve the one-pot reaction of 3,4-dichlorobenzaldehyde, a nitrogen source like ammonia, and a suitable three-carbon dielectrophile. Such convergent strategies are highly sought after for their atom economy and operational simplicity.

Stereoselective Synthesis and Enantioseparation Techniques for Piperidine-2,6-dione Derivatives

The presence of a stereocenter at the C4 position of this compound means the compound exists as a pair of enantiomers. The stereoselective synthesis and analysis of such chiral derivatives are critical, as enantiomers often exhibit different pharmacological activities.

Strategies for Generating Enantio-enriched Piperidine-2,6-dione Building Blocks

Several key strategies have been developed to access enantioenriched piperidine derivatives, which can be applied to the synthesis of chiral 4-aryl-piperidine-2,6-diones.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature. For instance, protected forms of glutamic acid can serve as chiral precursors. nih.gov Chemical manipulation of the stereocenters in these natural products allows for their conversion into chiral building blocks that can be cyclized to form the desired enantioenriched piperidine-2,6-dione. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a reactant to direct the stereochemical outcome of a key reaction. For example, a diastereoselective Dieckmann cyclization can be achieved using a chiral amine auxiliary, such as a derivative of (R)-α-methylbenzylamine. After the stereocenter on the piperidine ring is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiopure product. Rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor or an organocatalytic intramolecular aza-Michael reaction are powerful methods for establishing the stereochemistry in piperidine ring systems. nih.gov

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted, enantioenriched starting material from the product.

Table 2: Overview of Stereoselective Synthesis Strategies

Strategy Principle Example Application
Chiral Pool Synthesis Use of naturally occurring enantiopure starting materials. Synthesis from L-glutamic acid derivatives. nih.gov
Chiral Auxiliaries Temporary covalent bonding of a chiral molecule to guide stereochemistry. Diastereoselective cyclization using an (R)-α-methylbenzylamine auxiliary.
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction. Rh-catalyzed asymmetric hydrogenation of a pyridine (B92270) precursor.
Kinetic Resolution Differential reaction rates of enantiomers with a chiral agent. Enzyme-catalyzed acylation of a racemic piperidine precursor.

Evaluation of Enantiomeric Purity and Absolute Configuration

Once a chiral piperidine-2,6-dione is synthesized, it is essential to determine its enantiomeric purity (often expressed as enantiomeric excess, e.e.) and its absolute configuration (R or S).

Enantiomeric Purity: The most common technique for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) . This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. Integration of the corresponding peaks in the chromatogram allows for precise quantification of the ratio of the two enantiomers. Common CSPs for piperidine-2,6-dione derivatives include those based on cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives.

Absolute Configuration: Determining the absolute spatial arrangement of atoms is more complex. The definitive method is single-crystal X-ray crystallography . nii.ac.jp If a suitable single crystal of an enantiopure compound can be grown, X-ray diffraction analysis can unambiguously determine its three-dimensional structure, including the absolute configuration, often by analyzing anomalous dispersion effects (the Bijvoet method). nii.ac.jp

When single crystals are not available, spectroscopic methods can be employed. Vibrational Circular Dichroism (VCD) , which measures the differential absorption of left and right circularly polarized infrared light, is a powerful alternative. stackexchange.com By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations (e.g., Density Functional Theory) for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be assigned. stackexchange.com Another method involves chemical derivatization with a chiral reagent of known configuration, such as Mosher's acid, to form diastereomers that can be distinguished by NMR spectroscopy. stackexchange.com

Table 3: Techniques for Chiral Analysis

Technique Purpose Principle Requirements
Chiral HPLC Determine Enantiomeric Purity (e.e.) Differential interaction of enantiomers with a chiral stationary phase. Enantiomers must be separable on an available chiral column.
X-ray Crystallography Determine Absolute Configuration Diffraction of X-rays by a single crystal to map atomic positions. High-quality single crystal of the enantiopure compound.
Vibrational Circular Dichroism (VCD) Determine Absolute Configuration Differential absorption of circularly polarized infrared light by a chiral molecule. Comparison with computationally predicted spectra. stackexchange.com

Derivatization Strategies for Structural Analogues of this compound

The derivatization of the this compound core structure is a key strategy for developing structural analogues. These modifications are typically aimed at exploring structure-activity relationships by altering the compound's physicochemical properties. The primary sites for derivatization are the nitrogen atom of the piperidine ring and the phenyl ring.

Chemical derivatization can be employed to enhance the properties of a molecule for analytical detection or to create new analogues with different biological activities. Common strategies involve reactions targeting amine or carboxylic acid functionalities. For instance, derivatization reagents can be used to specifically modify primary amines or hydroxy groups. mdpi.com In the context of related structures, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govnsf.gov This approach significantly enhances sensitivity, allowing for detection limits as low as 0.5 ppb. nih.govnsf.gov

Another common derivatization technique for compounds containing a piperidine ring involves pre-column derivatization for chromatographic analysis. For example, 4-toluene sulfonyl chloride has been successfully used to derivatize piperidine for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

Strategies for creating analogues of this compound could involve:

N-Alkylation/N-Arylation: The secondary amine within the piperidine-2,6-dione ring is a prime target for introducing a variety of substituents. Standard alkylation reactions using alkyl halides or reductive amination protocols can be employed.

Modification of the Phenyl Ring: While modifying the dichlorophenyl ring is more complex, techniques such as nucleophilic aromatic substitution (if activating groups are present) or cross-coupling reactions could potentially be used to introduce new functional groups.

Functionalization of the Piperidine Ring: Introducing substituents at other positions on the piperidine ring can be achieved through various synthetic routes starting from different precursors.

The table below summarizes potential derivatization strategies applicable to the piperidine-2,6-dione scaffold based on common chemical transformations.

Derivatization SiteReagent/Reaction TypePotential Outcome
Piperidine NitrogenAlkyl Halides / BaseIntroduction of alkyl chains to modulate lipophilicity.
Piperidine NitrogenArylboronic Acids / Buchwald-Hartwig CouplingAttachment of various aryl or heteroaryl groups.
Piperidine NitrogenAldehydes or Ketones / Reductive AminationFormation of N-substituted derivatives.
Phenyl RingNitrating Agents (e.g., HNO₃/H₂SO₄)Introduction of a nitro group, which can be further reduced to an amine for subsequent modifications.
Carbonyl GroupsReducing Agents (e.g., NaBH₄, LiAlH₄)Reduction of one or both ketone functionalities to hydroxyl groups, creating different scaffolds.

Green Chemistry Principles in Piperidine-2,6-dione Synthesis

The application of green chemistry principles to the synthesis of piperidine-2,6-diones and related compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes. unibo.itsphinxsai.com These principles focus on maximizing atom economy, using safer solvents and reagents, and improving energy efficiency.

A key goal in green chemistry is to develop synthetic routes that are both efficient and environmentally benign. sphinxsai.com For the synthesis of substituted piperidine-2,6-diones, a facile and practical approach has been developed using abundant methyl acetates and acrylamides under transition-metal-free conditions. researchgate.net This method features mild reaction conditions, operational simplicity, and tolerance of various functional groups, providing moderate to good yields. researchgate.net

General strategies for incorporating green chemistry into the synthesis of the piperidine-2,6-dione scaffold include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Michael addition/intramolecular imidation cascade sequences are examples of atom-economical reactions used to construct the piperidine-2,6-dione ring. researchgate.net

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. In peptide synthesis, which often involves piperidine for Fmoc group removal, research has focused on finding more sustainable solvents and alternative bases to replace piperidine itself, which is considered hazardous. rsc.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. This reduces waste and can often lead to milder reaction conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

The table below highlights the comparison between traditional and greener synthetic approaches for piperidine-containing compounds.

Green Chemistry PrincipleTraditional MethodGreener AlternativeBenefit
Solvent Choice Use of hazardous solvents like DMF, Chloroform. researchgate.netresearchgate.netUse of more benign solvents (e.g., water, ethanol) or solvent-free conditions.Reduced toxicity and environmental pollution. unibo.it
Reagent Selection Use of hazardous reagents like piperidine for deprotection in SPPS.Use of alternative, less hazardous bases like 3-(diethylamino)propylamine (B94944) (DEAPA). rsc.orgImproved safety profile of the process.
Catalysis Often relies on stoichiometric amounts of reagents.Use of transition-metal-free catalytic systems. researchgate.netReduced waste, higher efficiency, and lower cost.
Atom Economy Multi-step syntheses with protecting groups, leading to lower atom economy.Cascade reactions (e.g., Michael addition/intramolecular imidation) in a one-pot synthesis. researchgate.netHigher efficiency and less waste generation. sphinxsai.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of 4 3,4 Dichlorophenyl Piperidine 2,6 Dione and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insight into the molecular structure of organic compounds. For 4-(3,4-Dichlorophenyl)piperidine-2,6-dione, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed to elucidate its atomic connectivity and functional groups.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. The expected NMR data for this compound can be predicted based on analyses of similar substituted piperidine (B6355638) derivatives. nih.govresearchgate.net

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenyl group and the aliphatic protons of the piperidine-2,6-dione ring. The aromatic region would likely display a complex pattern due to the 1,2,4-trisubstitution. The proton at C-2' (adjacent to the piperidine ring) would appear as a doublet, the proton at C-5' as a doublet of doublets, and the proton at C-6' as a doublet. The aliphatic protons on the piperidine ring would appear further upfield. The methine proton at C-4, being adjacent to the electron-withdrawing aryl group, would be shifted downfield relative to the methylene (B1212753) protons at C-3 and C-5. The imide proton (N-H) would typically appear as a broad singlet.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-H 8.0 - 9.0 br s
Ar-H (C2'-H) ~7.5 d
Ar-H (C6'-H) ~7.4 d
Ar-H (C5'-H) ~7.2 dd
H-4 (methine) 3.0 - 3.5 m

Note: Predicted values are based on general data for 4-arylpiperidine derivatives. Actual shifts may vary.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbonyl carbons (C-2 and C-6) of the dione (B5365651) ring are expected to resonate at the most downfield positions, typically around 170-175 ppm. The aromatic carbons will appear in the 120-140 ppm range, with the carbons bearing the chlorine atoms showing characteristic shifts. The aliphatic carbons of the piperidine ring will be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-6 (C=O) 170 - 175
C-1' (ipso-C) ~140
C-3', C-4' (C-Cl) 130 - 135
C-2', C-5', C-6' (Ar C-H) 125 - 130
C-4 (methine) 40 - 45

Note: Predicted values are based on general data for glutarimide (B196013) and 4-arylpiperidine derivatives. Actual shifts may vary.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the imide group. Key vibrational modes would include N-H stretching, C=O (carbonyl) stretching, and C-Cl stretching. researchgate.net The glutarimide ring typically shows two distinct carbonyl absorption bands due to symmetric and asymmetric stretching.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Vibration Mode Predicted Frequency (cm⁻¹)
Imide N-H Stretch 3200 - 3100
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Imide C=O Asymmetric Stretch ~1740
Imide C=O Symmetric Stretch ~1680
Aromatic C=C Stretch 1600 - 1450
C-N Stretch 1250 - 1180

Note: Frequencies are approximate and based on typical values for substituted glutarimides and aromatic chlorides.

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. For this compound (C₁₁H₉Cl₂NO₂), the molecular ion peak (M⁺) would be expected at m/z 257. The presence of two chlorine atoms would produce a characteristic isotopic cluster for the molecular ion, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for related structures often involve the cleavage of the piperidine ring or the loss of the aryl substituent. nih.govnist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Ion Description
257/259/261 [M]⁺ Molecular ion peak with Cl₂ isotopic pattern
145 [C₆H₃Cl₂]⁺ Loss of the piperidine-2,6-dione moiety
112 [C₅H₆NO₂]⁺ Loss of the 3,4-dichlorophenyl radical

Note: Fragmentation is predictive and based on common pathways for related compounds.

Crystallographic Analysis and Solid-State Structure Determination (e.g., X-ray Diffraction)

In the solid state, the bulky 3,4-dichlorophenyl substituent at the C-4 position is expected to occupy an equatorial position to minimize steric hindrance and achieve a lower energy state. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the imide N-H group and the carbonyl oxygen atoms, forming chains or dimeric structures. The planarity of the imide group (C-CO-N-CO-C) is a common feature in glutarimide structures. Analysis of similar structures indicates that bond lengths and angles within the piperidinedione ring would conform to standard values for sp³-hybridized carbons and sp²-hybridized carbonyl groups.

Conformational Analysis and Stereochemical Characterization of the Piperidine-2,6-dione Ring System

The conformational behavior of the piperidine-2,6-dione (glutarimide) ring system is well-documented and is crucial for understanding its chemical and biological properties. nih.gov Like cyclohexane, the piperidine ring system strongly favors a chair conformation over other possibilities like boat or twist-boat conformations due to reduced torsional and steric strain.

Computational Chemistry and Molecular Modeling Studies of 4 3,4 Dichlorophenyl Piperidine 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the structural and electronic properties of molecules. researchgate.net For piperidine (B6355638) derivatives, DFT, often using the B3LYP functional with a basis set like 6-311++G(d,p), is employed to perform geometry optimization. researchgate.netresearchgate.net This process determines the most stable three-dimensional conformation of the molecule by finding the minimum energy state. Studies on analogous structures, such as substituted piperidin-4-ones, reveal that the piperidine ring typically adopts a stable chair conformation. sci-hub.seresearchgate.netresearchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are crucial descriptors of a molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For example, the calculated energy gap for 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one was found to be 5.42 eV, indicating significant stability. researchgate.net These calculations help in understanding the charge transfer that can occur within the molecule. researchgate.net

Compound AnalogHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one-6.99-1.575.42 researchgate.net
(E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one-6.15-2.263.89 nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. researchgate.net An MEP map visualizes the total electron density on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net The different colors on the MEP surface correspond to different electrostatic potential values:

Red/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen. In 4-(3,4-Dichlorophenyl)piperidine-2,6-dione, these would be localized around the carbonyl oxygen atoms.

Blue: Regions of positive potential, which are electron-deficient. These areas are prone to nucleophilic attack.

Green: Regions of neutral potential.

MEP analysis helps in understanding intermolecular interactions, as it shows how a molecule will be perceived by another approaching chemical species. mdpi.com The nucleophilic regions are likely to form hydrogen bonds with amino acids in a protein's binding pocket. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, charge delocalization, and hyperconjugation within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This analysis helps to rationalize the stability of the molecular structure by revealing delocalization of π-electrons and other stabilizing intramolecular charge transfer events. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The process involves calculating a set of molecular descriptors that quantify various physicochemical properties (e.g., electronic, steric, hydrophobic) of the molecules. acs.org These descriptors are then used to build a statistical model, often through methods like Multiple Linear Regression (MLR), that can predict the biological activity (e.g., pIC₅₀) of new, untested compounds. acs.org

For piperidine-based compounds, QSAR models can identify the key structural features that are essential for their therapeutic effects. researchgate.net This approach facilitates the rational design of more potent and selective drug candidates while reducing the time and cost associated with synthesizing and testing a large number of derivatives. researchgate.net

The molecular descriptors used in QSAR models are increasingly derived from quantum chemical calculations. researchgate.net Descriptors such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, Mulliken atomic charges, and MEP values provide precise, quantitative measures of a molecule's electronic characteristics. These quantum-chemical descriptors are often superior to empirical parameters as they are derived from the fundamental electronic structure of the molecule. Their inclusion in QSAR models can enhance the predictive power and provide deeper insights into the mechanisms of drug-receptor interactions. researchgate.net For instance, the electrophilic or nucleophilic character of a molecule, quantified by these descriptors, can directly relate to its binding affinity with a biological target. mdpi.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein). researchgate.net This technique is crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target interactions. mdpi.com

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The output of the simulation includes a docking score, which estimates the binding free energy (a lower score typically indicates a stronger interaction), and a detailed visualization of the binding pose. nih.gov These visualizations reveal key intermolecular interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors (like the N-H group of the piperidine ring) and acceptors (like the carbonyl oxygens) on both the ligand and the protein.

Hydrophobic interactions: Occurring between nonpolar regions, such as the dichlorophenyl ring of the ligand and nonpolar amino acid residues.

π-π stacking: Potential interactions involving the aromatic dichlorophenyl ring.

Studies on structurally related piperidine derivatives have demonstrated their ability to bind to various therapeutic targets, including those for cancer and microbial diseases. nih.govthesciencein.org Molecular docking helps to rationalize the observed biological activity and provides a roadmap for designing derivatives with improved affinity and selectivity. mdpi.com

Compound ClassProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesReference
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesMyeloma Target (6FS1)-7.1 to -7.8Not specified nih.gov
1,3,4-Oxadiazole derivatives of pyridine (B92270)Human COX-1~ -10 to -13Not specified mdpi.com
(E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-oneAnticancer TargetNot specifiedNot specified thesciencein.org

Prediction of Biological Activity Spectra (e.g., PASS) and Potential Protein Targets (e.g., SwissTargetPrediction)

There are no specific studies in the reviewed literature that have applied Prediction of Activity Spectra for Substances (PASS), SwissTargetPrediction, or similar in silico tools to this compound. Such analyses would be valuable in forecasting the likely biological activities and identifying potential protein targets, thereby guiding further experimental validation. The absence of this data means that the bioactivity profile and the specific proteins with which this compound might interact remain computationally uncharacterized.

Pharmacophore Modeling and Virtual Screening Approaches

Similarly, a thorough search did not yield any research articles detailing pharmacophore modeling or virtual screening approaches specifically involving this compound. Pharmacophore models are crucial for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity and are widely used in virtual screening to discover new lead compounds. The lack of such models for this compound suggests that its potential as a scaffold for designing new molecules with specific biological activities has not been computationally explored.

Pre Clinical Biological Activity Profiling of 4 3,4 Dichlorophenyl Piperidine 2,6 Dione and Analogues

Anti-Cancer Activity and Anti-proliferative Effects (In Vitro Studies)

The piperidine (B6355638) structural motif is present in numerous natural alkaloids and synthetic compounds and is a subject of significant interest in medicinal chemistry for its wide range of biological activities, including anti-proliferative effects. nih.govnih.gov Compounds featuring the piperidine-2,6-dione core, in particular, have been investigated for their potential as anti-cancer agents.

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

Studies on analogues of 4-(3,4-Dichlorophenyl)piperidine-2,6-dione have demonstrated potent anti-proliferative activity against various human cancer cell lines. A series of novel piperidine derivatives featuring the piperidine-2,6-dione moiety were evaluated for their effects on prostate (PC3), gastric (MGC803), and breast (MCF7) cancer cells using the MTT assay. nih.gov

Among the tested compounds, certain analogues exhibited more potent anti-proliferative activity than the reference drug, 5-fluorouracil. nih.gov Specifically, the analogue 2-(2,6-Dioxopiperidin-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl) acetamide (B32628) (designated as compound 17a) displayed significant inhibitory effects across all three cell lines, with IC₅₀ values in the low micromolar range. nih.gov These findings suggest that the piperidine-2,6-dione fragment is a key contributor to the observed cytotoxic activity. nih.gov

Table 1: Anti-proliferative Activity (IC₅₀ in µM) of Analogue 17a

CompoundPC3 (Prostate Cancer)MGC803 (Gastric Cancer)MCF7 (Breast Cancer)Reference
Analogue 17a0.811.091.30 nih.gov

Modulation of Intracellular Signaling Pathways

The mechanism of action for piperidine-containing compounds often involves the modulation of critical intracellular signaling pathways. nih.gov While specific studies on the direct impact of this compound on cancer-related signaling are limited in the provided sources, research on closely related analogues offers insight into potential mechanisms.

For instance, a series of 4-phenylpiperidine-2,6-dione (B1266656) derivatives were found to function as antagonists for α₁-adrenergic receptor subtypes. nih.gov These compounds effectively blocked norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis, a key second messenger signaling pathway. nih.gov In other related heterocyclic structures, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, the mechanism of action has been linked to the inhibition of the JAK/STAT protein kinase pathway, which is crucial for transmitting signals related to cell proliferation and survival in cancer cells. nih.gov These findings suggest that piperidine-2,6-dione analogues may exert their anti-cancer effects by interfering with various signal transduction cascades essential for tumor cell growth.

Apoptosis Induction in Pre-clinical Models

A primary mechanism through which many anti-cancer agents exert their effect is the induction of apoptosis, or programmed cell death. Several studies confirm that piperidine-based compounds are capable of initiating apoptosis in cancer cells. nih.govnih.gov

Analogues of this compound have been shown to induce morphological changes consistent with apoptosis. nih.gov For example, treatment of PC3 prostate cancer cells with the potent analogue 17a, followed by staining with 4′,6-diamidino-2-phenylindole (DAPI), revealed nuclear condensation, a hallmark of apoptosis. nih.gov

Further mechanistic studies on other novel piperidone compounds indicate that cell death is induced via the intrinsic apoptotic pathway. nih.gov This pathway involves the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and subsequent activation of effector caspases, such as caspase-3 and caspase-7. nih.gov The activation of these caspases is a critical step that executes the apoptotic program. nih.gov Additionally, piperidine derivatives have been observed to cause DNA fragmentation, further confirming their ability to induce apoptosis in cancer cell lines. nih.govnih.gov

Enzyme Inhibition Studies

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. Several analogues of this compound have been identified as potent and selective aromatase inhibitors. nih.gov

One of the most studied analogues is 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, also known as rogletimide (B49556). It is a strong competitive inhibitor of human placental aromatase, with a Ki value of 1.1 µM. nih.gov Structure-activity relationship studies on this class of compounds have shown that modifying the alkyl substituents at the 1- and 3-positions of the piperidine ring can significantly enhance inhibitory activity. nih.gov For example, inhibitory activity was found to be maximal for the octyl derivatives in both series of analogues studied. nih.gov The 3-octyl and 1-octyl analogues demonstrated competitive inhibition with Ki values of 0.09 µM and 0.12 µM, respectively. nih.gov In clinical studies involving postmenopausal patients, rogletimide was shown to effectively suppress plasma oestradiol levels, confirming its potent aromatase-inhibiting activity in vivo. nih.gov

Table 2: Aromatase Inhibition (Ki in µM) by Rogletimide Analogues

Compound AnalogueKi (µM)Reference
3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione (Rogletimide)1.1 nih.gov
3-Octyl Analogue0.09 nih.gov
1-Octyl Analogue0.12 nih.gov

Cholesterols Side-Chain Cleavage Enzyme (Desmolase) Activity Modulation

The cholesterol side-chain cleavage enzyme, also known as desmolase, is a mitochondrial cytochrome P450 enzyme that catalyzes the conversion of cholesterol to pregnenolone. nih.gov This is the initial and rate-limiting step in the biosynthesis of all steroid hormones. nih.gov Inhibition of this enzyme can lead to broad disruption of steroidogenesis.

A key advantage of certain piperidine-2,6-dione-based aromatase inhibitors is their selectivity. Unlike the early aromatase inhibitor aminoglutethimide, the analogue 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) is not an inhibitor of the cholesterol side-chain cleavage enzyme. nih.gov This selectivity is significant as it avoids the widespread effects on steroid hormone production that would result from desmolase inhibition. This highlights the potential for designing highly specific enzyme inhibitors based on the 4-aryl-piperidine-2,6-dione scaffold.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The epidermal growth factor receptor (EGFR) is a crucial target in oncology due to its role in cell signal transduction pathways. nih.gov While a wide array of compounds, such as quinazoline (B50416) derivatives, have been developed as EGFR tyrosine kinase (TK) inhibitors, the activity of this compound in this domain is not extensively documented in publicly available research. nih.gov Generally, EGFR inhibitors work by binding to the ATP site in the receptor's tyrosine kinase domain, which can be in an active or inactive conformation, or by binding to allosteric sites. mdpi.com The anti-proliferative effects of such inhibitors are often correlated with their ability to inhibit EGFR function. nih.gov Research into novel EGFR-TK inhibitors is ongoing, with various heterocyclic scaffolds being explored for their potential to inhibit cancer cell proliferation by targeting this receptor. researchgate.netnih.gov However, specific inhibitory data (e.g., IC50 values) for this compound against EGFR-TK are not prominently reported in the current body of scientific literature.

Receptor Binding and Functional Assays

The following sections detail the affinity and functional profiles of the compound and its analogues across several key receptor systems implicated in neurotransmission and cellular regulation.

Dopamine (B1211576) Receptor Affinity and Functional Profiles (D2, D3)

The dopamine D2 and D3 receptors, which share significant sequence homology, are important targets for neuropsychiatric disorders. acs.org The 2,3-dichlorophenyl substituent, a close isomer of the 3,4-dichloro configuration, is a known feature in a number of potent D3 receptor ligands. nih.gov For instance, N-phenylpiperazine analogues containing a 2,3-dichlorophenyl group have demonstrated high affinity for the D3 receptor subtype. acs.orgnih.gov

Studies on various arylpiperazine and arylpiperidine derivatives have shown that substitutions on the phenyl ring are critical for both affinity and selectivity between D2 and D3 receptors. acs.orgmdpi.com For example, in a series of acylaminobutylpiperazines, the 2,3-dichlorophenylpiperazine analogue displayed subnanomolar affinity for the D3 receptor. acs.org While these findings highlight the importance of the dichlorophenyl moiety, direct binding data for this compound at D2 and D3 receptors remains to be specifically characterized. The structural differences between a piperazine (B1678402) core and a piperidine-2,6-dione core mean that these activities cannot be directly extrapolated.

Table 1: Dopamine Receptor Affinity of Selected Dichlorophenyl Analogues
CompoundCore StructureD3 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2/D3)
NGB2409 (2,3-dichlorophenyl derivative)Fluorenylcarboxamide-piperazine0.90>135>150-fold
Compound 8 (2,3-dichlorophenyl derivative)Acylaminobutylpiperazine<1~10-50~56-fold

Note: Data is for structurally related dichlorophenyl compounds, not this compound. Data sourced from multiple studies. acs.orgnih.gov

Serotonin (B10506) Receptor Affinity and Functional Profiles (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)

Serotonin (5-HT) receptors are involved in a wide range of physiological and pathological processes. nih.gov The dichlorophenyl motif has also been incorporated into ligands targeting various 5-HT receptor subtypes. For example, certain 1,3,5-triazine-piperazine derivatives with 2,3-dichloro- and 2,5-dichlorophenyl substitutions show high affinity for the 5-HT6 receptor. mdpi.com

The affinity for different serotonin receptors can be significantly influenced by the specific substitution pattern on the phenyl ring. mdpi.com Many ligands that bind to serotonin and dopamine receptors share a common pharmacophore of a basic nitrogen atom at a defined distance from an aromatic ring. nih.gov However, the unique glutarimide (B196013) structure of this compound differentiates it from typical arylpiperazine or arylpiperidine serotonin receptor ligands. A comprehensive screening of this compound against a panel of serotonin receptors is necessary to fully elucidate its specific affinity and functional profile.

Table 2: Serotonin Receptor Affinity of Selected Dichlorophenyl Analogues
CompoundTarget ReceptorAffinity (Ki in nM)
(RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine5-HT62.6
(RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine5-HT1A42.2
(RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine5-HT2A115.1
(RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine5-HT782.4

Note: This data is for a structurally distinct dichlorophenyl compound and is presented for illustrative purposes regarding the role of the dichlorophenyl moiety. mdpi.com

Cannabinoid Receptor Binding (CB1)

The cannabinoid CB1 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed in the central nervous system. nih.gov Its endogenous ligands are typically neutral and highly lipophilic. nih.gov The pharmacology of CB1 receptor ligands is extensive, with many synthetic agonists and antagonists developed. nih.gov However, there is no significant evidence in the reviewed scientific literature to suggest that compounds with a 4-aryl-piperidine-2,6-dione structure possess notable affinity for the CB1 receptor. This receptor system is not considered a primary target for this class of compounds.

Interaction with IKAROS Family Zinc Finger (IKZF) Proteins (e.g., IKZF2, IKZF4)

The most significant and well-characterized biological activity of compounds containing a piperidine-2,6-dione (glutarimide) ring relates to their function as molecular glue degraders. These molecules act by binding to the E3 ubiquitin ligase cereblon (CRBN), which in turn recruits neosubstrate proteins for ubiquitination and subsequent proteasomal degradation. researchgate.net The IKAROS family of zinc finger transcription factors, including IKZF1 (Ikaros), IKZF2 (Helios), IKZF3 (Aiolos), and IKZF4 (Eos), are key neosubstrates for this class of compounds. researchgate.netgoogle.com

IKZF2 (Helios) is crucial for maintaining the function and stability of immunosuppressive regulatory T (Treg) cells. researchgate.net The degradation of IKZF2 is therefore a key therapeutic strategy in cancer immunotherapy. Research has led to the development of selective IKZF2 degraders. For instance, the compound NVP-DKY709 was discovered as a selective molecular glue that redirects the degradation selectivity of CRBN binders away from IKZF1/3 and towards IKZF2. researchgate.net This selectivity is determined by the specific ternary complex formed between CRBN, the degrader molecule, and the zinc finger domains of the IKZF protein. researchgate.net While specific degradation data (e.g., DC50) for this compound is not available, its core structure strongly suggests a high likelihood of interaction with the CRBN-IKZF pathway. The 4-position substitution on the glutarimide ring is known to influence the potency and selectivity of neosubstrate degradation.

Modulatory Effects on Other Receptor Systems (e.g., H1 Receptor)

Histamine (B1213489) H1 receptors are GPCRs involved in allergic reactions and also function as neurotransmitter receptors in the central nervous system. nih.govmdpi.com First-generation H1 antihistamines are known to cross the blood-brain barrier and can cause sedation. nih.gov The ligands for H1 receptors are structurally diverse. To date, there is no prominent research indicating that this compound or its close analogues have significant modulatory effects on the histamine H1 receptor. Comprehensive receptor screening would be required to definitively rule out any off-target activity at this site.

Antimicrobial Activities (In Vitro)

The piperidine ring is a fundamental structural motif found in numerous alkaloids and synthetic compounds with a wide range of biological activities. derpharmachemica.com Derivatives of piperidine-2,6-dione, in particular, have been the subject of investigation for their potential as antimicrobial agents. The introduction of various substituents onto the piperidine framework allows for the modulation of their activity against a spectrum of microbial pathogens.

Antibacterial Spectrum

Several studies have demonstrated that substituted piperidine derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often evaluated using methods like the agar (B569324) diffusion assay, which measures the zone of inhibition against specific bacterial strains.

For instance, a series of novel 2,6-di substituted piperidine-4-one derivatives were synthesized and evaluated for their antibacterial properties. ijpcbs.com Compounds within this series were found to be active against both Gram-positive organisms, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa. ijpcbs.com The activity of these compounds highlights the potential of the substituted piperidine core in developing new antibacterial agents. ijpcbs.com

In another study, piperidine derivatives synthesized from 1,2,3,5-tetrahalogeno benzenes were screened for their in vitro antimicrobial activity. nih.gov Certain compounds in this series demonstrated inhibitory effects against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov

The synthesis of various piperidine-2,6-dione derivatives has also been undertaken to explore their antibacterial potential. derpharmachemica.com While specific data on this compound is limited, the broader class of piperidine-diones has shown promise, with many compounds exhibiting good antibacterial activity. derpharmachemica.com

Table 1: Antibacterial Activity of Selected Piperidine Analogues

Compound TypeTest OrganismsActivity Level
2,6-disubstituted piperidine-4-onesStaphylococcus aureus, Bacillus subtilis (Gram-positive)Active
2,6-disubstituted piperidine-4-onesEscherichia coli, Pseudomonas aeruginosa (Gram-negative)Active
2,6-dipiperidino-1,4-dihalogenobenzenesStaphylococcus aureus, Bacillus subtilis (Gram-positive)Moderate (MIC: 32-512 µg/ml)
2,6-dipiperidino-1,4-dihalogenobenzenesYersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae (Gram-negative)Moderate (MIC: 32-512 µg/ml)

Antifungal Spectrum

The antifungal potential of piperidine derivatives has also been an area of active research. Various analogues have been shown to inhibit the growth of pathogenic fungi. For example, certain 2,6-disubstituted piperidine-4-one derivatives have demonstrated potent antifungal activity against Aspergillus niger. researchgate.net

In a study focusing on 6-alkyl-2,3,4,5-tetrahydropyridines, which are structurally related to piperidines, compounds with longer alkyl chains (C14 to C18) at the C-6 position showed significant antifungal activity. nih.gov Specifically, 6-hexadecyl-2,3,4,5-tetrahydropyridine exhibited potent activity against Cryptococcus neoformans, Candida albicans, Candida glabrata, and Candida krusei. nih.gov This suggests that the lipophilicity of the side chain can play a crucial role in the antifungal efficacy of these compounds. nih.gov

However, not all piperidine derivatives show broad-spectrum antifungal activity. For instance, a series of 1-(4-chlorophenyl) piperidine-2,6-diones failed to show any activity against Candida albicans and Aspergillus niger. derpharmachemica.com This highlights the importance of specific structural features in determining the antifungal properties of these compounds.

Table 2: Antifungal Activity of Selected Piperidine Analogues

Compound TypeTest OrganismsActivity Level
2,6-disubstituted piperidine-4-one derivativesAspergillus nigerPotent
6-Hexadecyl-2,3,4,5-tetrahydropyridineCryptococcus neoformansHigh (MFC: 3.8 µg/mL)
6-Hexadecyl-2,3,4,5-tetrahydropyridineCandida albicansModerate (MFC: 15.0 µg/mL)
6-Hexadecyl-2,3,4,5-tetrahydropyridineCandida glabrata, Candida kruseiHigh (MFC: 7.5 µg/mL)
1-(4-chlorophenyl) piperidine-2,6-dionesCandida albicans, Aspergillus nigerInactive

Neuroprotective Potential

For example, piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov Piperine treatment was shown to attenuate motor coordination deficits and cognitive impairment. nih.gov The proposed mechanisms for this neuroprotection include antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.gov Specifically, piperine was found to reduce the activation of microglia, decrease the expression of the pro-inflammatory cytokine IL-1β, and maintain the balance of Bcl-2/Bax, an important regulator of apoptosis. nih.gov

Furthermore, the design of novel triple reuptake inhibitors for the treatment of depression has utilized the piperidine framework. nih.gov Compounds such as (S)-4-[(1S)-1-(3,4-dichlorophenyl)-2-methoxyethyl]piperidine have been developed with the aim of modulating monoamine neurotransmitter levels in the brain, which is a key strategy in the management of neurodegenerative and psychiatric disorders. nih.gov

Anti-inflammatory and Analgesic Properties

The piperidine nucleus is a well-established pharmacophore in the development of analgesic and anti-inflammatory agents. ijpcbs.com The structural similarity of some piperidine derivatives to endogenous opioids has led to the exploration of this class for pain management.

A novel class of potent opioid analgesic agents based on the 4-phenyl-4-anilidopiperidine structure has been developed. nih.gov These compounds demonstrated significant analgesic activity, with some analogues showing a favorable pharmacological profile, including a short duration of action and rapid recovery. nih.gov

In addition to analgesic effects, some piperidine derivatives have shown anti-inflammatory properties. For instance, a series of N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives, which incorporate a piperidine moiety in some analogues, were screened for their anti-inflammatory activity using the carrageenan-induced foot paw edema test. researchgate.net Several compounds in this series exhibited significant anti-inflammatory effects. researchgate.net

The synthesis of 4-alkoxy-2-[2-hydroxy-3-(4-aryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones, which contain a piperazine ring (a related nitrogen heterocycle), has also yielded compounds with notable analgesic activity in the "writhing syndrome" test, superior to that of acetylsalicylic acid. researchgate.net

Investigation of Other Predicted Biological Activities

The versatility of the piperidine scaffold has led to the investigation of its derivatives for a wide array of other biological activities beyond antimicrobial, neuroprotective, and anti-inflammatory effects.

One of the significant areas of exploration is oncology. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized as potential anti-cancer agents. nih.gov Some of these compounds were found to reduce the growth of several hematological cancer cell lines and induce apoptosis by increasing the mRNA expression of pro-apoptotic genes like p53 and Bax. nih.gov Molecular docking studies suggested that these compounds could effectively bind to target proteins involved in cancer pathways. nih.gov

Furthermore, the thiazolidin-4-one ring, which can be combined with a piperidine moiety, is another important scaffold in medicinal chemistry with a broad range of reported biological activities, including antidiabetic, antioxidant, and anticonvulsant properties. mdpi.com The hybridization of different pharmacophores, such as combining the piperidine-2,6-dione structure with other biologically active motifs, represents a promising strategy for the discovery of new therapeutic agents with novel mechanisms of action.

Structure Activity Relationship Sar Studies of 4 3,4 Dichlorophenyl Piperidine 2,6 Dione Analogues

Influence of the 3,4-Dichlorophenyl Moiety on Biological Potency and Selectivity

The 4-aryl substituent is a critical determinant of the biological activity of piperidine-2,6-dione derivatives. The nature and position of substituents on this phenyl ring significantly modulate receptor affinity and selectivity. The 3,4-dichloro substitution pattern, in particular, is a well-established feature in medicinal chemistry known to influence the potency of ligands at various receptors.

In studies of related 4-arylpiperidine scaffolds, the presence of chlorine atoms on the phenyl ring often enhances binding affinity. For instance, in a series of piperidine-2,6-dione derivatives designed as multireceptor antipsychotics, a 4-chlorophenyl group at the C4 position was found to be a key feature for high affinity at dopamine (B1211576) D₂, D₃, and serotonin (B10506) 5-HT₂ₐ receptors. nih.gov While direct SAR data for the 3,4-dichloro analogue within this specific series is not detailed, the high potency of the 4-chloro analogue suggests that halogenation of the phenyl ring is favorable for activity. nih.gov

The substitution pattern on the phenyl ring can be systematically varied to probe the electronic and steric requirements of the target receptor. The table below illustrates how different substitutions on the 4-phenyl ring of a piperidine-2,6-dione core can influence receptor binding affinity, based on data from closely related antipsychotic agents.

Compound Analogue (Substitution on 4-Phenyl Ring)Target ReceptorBinding Affinity (Ki, nM)Key Observation
4-ChlorophenylDopamine D₂15.2High affinity, indicating halogen is favorable.
4-ChlorophenylSerotonin 5-HT₂ₐ1.8Potent binding, suggesting importance for this target.
Unsubstituted Phenyl (for comparison)Dopamine D₂>1000Lack of substitution leads to significant loss of potency.

Data inferred from analogues described in reference nih.gov.

Impact of Substitutions on the Piperidine-2,6-dione Core on Biological Activity

The piperidine-2,6-dione (or glutarimide) ring is not merely a scaffold but an active participant in ligand-receptor interactions. Its two carbonyl groups can act as hydrogen bond acceptors, and the ring nitrogen can be a site for substitution, dramatically altering the compound's pharmacological properties.

Modifications at the N-1 position of the piperidine-2,6-dione ring are a common strategy to modulate activity. Attaching different linkers and terminal groups at this position can orient the molecule towards specific subpockets within a receptor and introduce new interactions. For instance, attaching a butyl-piperazine or butyl-piperidine linker at the N-1 position of 4-(4-chlorophenyl)piperidine-2,6-dione (B23368) has been shown to yield compounds with high affinity for dopamine and serotonin receptors. nih.gov The length and nature of this alkyl linker are critical; a butyl chain was found to be optimal in this series for achieving high affinity at α₁-adrenoceptor subtypes in a related scaffold. nih.gov

Substitutions on the carbon atoms of the piperidine-2,6-dione ring itself are less common but can have a profound impact. Introducing substituents can alter the ring's conformation and introduce new steric or electronic interactions. For example, in the related piperidin-4-one series, methylation at the C-3 position has been shown to influence analgesic and antifungal activity. researchgate.net The glutarimide (B196013) ring of thalidomide (B1683933) and its analogues (IMiDs) is known to be essential for binding to the Cereblon (CRBN) E3 ubiquitin ligase, where the carbonyl groups and the ring itself form crucial hydrogen bonds and van der Waals interactions. nih.gov This underscores the importance of the unsubstituted dione (B5365651) core for certain biological targets.

The following table summarizes the effect of N-1 substitution on the biological activity of 4-aryl-piperidine-2,6-dione analogues.

N-1 SubstituentCore StructureObserved Biological Effect
Hydrogen (unsubstituted)4-Aryl-piperidine-2,6-dioneServes as a precursor; often shows weak or different activity compared to N-substituted analogues.
-[CH₂]₄-[Piperidinyl-aryl]4-(4-Chlorophenyl)-piperidine-2,6-dionePotent dopamine D₂/D₃ and serotonin 5-HT₁ₐ/₂ₐ/₂c affinity. nih.gov
-[CH₂]₄-[Piperazinyl-aryl]4-Phenyl-piperidine-2,6-dioneHigh affinity for α₁-adrenoceptor subtypes. nih.gov

Stereochemical Requirements for Ligand-Receptor Interactions and Functional Outcomes

Stereochemistry is a fundamental aspect of drug action, as biological receptors are chiral environments that can differentiate between enantiomers of a ligand. For 4-(3,4-Dichlorophenyl)piperidine-2,6-dione, if substitutions are introduced on the piperidine-2,6-dione ring (other than at C4), chiral centers can be created. The C4 carbon itself becomes a stereocenter if the substitution pattern on the piperidine (B6355638) ring breaks its plane of symmetry.

While specific studies on the stereochemistry of this compound are not widely available, principles can be drawn from related structures. For instance, in a series of trans-3,4-dimethyl-4-arylpiperidine opioid antagonists, the relative stereochemistry of the methyl groups and the aryl ring was critical for activity. The trans configuration was essential for high affinity at opioid receptors. nih.gov Similarly, studies on estrogen receptor ligands have demonstrated that enantiomers of compounds with a single chiral carbon can exhibit significant differences in receptor binding and subsequent biological activity. rsc.org

The differential activity between enantiomers arises from the fact that only one enantiomer can achieve an optimal three-point attachment to the receptor binding site. The "inactive" enantiomer, or eutomer, may bind with much lower affinity or not at all. This enantiospecific recognition is crucial for selectivity and can also impact functional outcomes, determining whether a ligand acts as an agonist, antagonist, or partial agonist. In the design of bitopic ligands for the dopamine D3 receptor, the precise stereochemistry of the core pharmacophore was found to be essential for discriminating between receptor active and inactive states. Therefore, any synthetic strategy for analogues of this compound that introduces chirality must consider the resolution and separate biological evaluation of the individual enantiomers to fully elucidate the SAR.

Elucidation of Key Structural Features Dictating Receptor Affinity and Functional Agonism/Antagonism

Based on the analysis of various analogues, a pharmacophore model for 4-aryl-piperidine-2,6-dione derivatives can be proposed. Key structural features essential for high receptor affinity and for determining the functional nature of the ligand (agonist vs. antagonist) include:

The Aryl Moiety at C4: A substituted phenyl ring at the 4-position is crucial. As discussed, halogen substitutions (e.g., 4-chloro or 3,4-dichloro) are often optimal for potent interactions, likely involving hydrophobic and/or halogen bonding interactions within a specific pocket of the receptor. nih.gov

The Piperidine-2,6-dione Core: The two carbonyl groups are key hydrogen bond acceptors. The integrity of this glutarimide ring is often necessary for binding to specific targets like Cereblon. nih.gov The ring itself provides a rigid scaffold that correctly positions the other pharmacophoric elements.

The N-1 Substituent: This is a primary vector for modifying selectivity and functional activity. A basic nitrogen atom, often located within a terminal piperazine (B1678402) or piperidine ring connected by an appropriate length alkyl chain (typically 3-5 atoms), is a common feature in ligands targeting G-protein coupled receptors (GPCRs). nih.govnih.gov This basic center is presumed to form an ionic interaction with an acidic residue (e.g., Aspartic acid) in the receptor's transmembrane domain.

Rationalization of Observed SAR through Molecular Modeling and Binding Mode Analysis

Molecular modeling and computational chemistry provide powerful tools to rationalize the observed SAR at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding modes of ligands within their receptor targets.

Docking studies on related piperidine-containing ligands have revealed common interaction patterns. For instance, modeling of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones showed that the compounds could successfully bind within the active sites of target proteins, with binding energies correlating with their biological effects. These studies often highlight the importance of hydrogen bonds and van der Waals interactions.

For the this compound scaffold, a hypothetical binding mode can be constructed based on data from analogous structures.

The 3,4-dichlorophenyl group would likely occupy a hydrophobic pocket, with the chlorine atoms potentially forming specific halogen bonds or hydrophobic interactions that enhance affinity.

The piperidine-2,6-dione ring would be positioned to allow its carbonyl oxygens to act as hydrogen bond acceptors with residues such as asparagine or serine in the binding site. The NH group of the glutarimide can act as a hydrogen bond donor. X-ray crystallography studies of glutarimide ligands binding to the Cereblon protein confirm these types of interactions are critical for stabilizing the complex. nih.gov

The N-1 alkyl-amino extension would reach towards a different region of the receptor. In many GPCRs, this basic tail forms a salt bridge with a conserved aspartate residue in transmembrane helix 3, a key interaction for anchoring the ligand and determining its functional activity.

These computational models help explain why certain substitutions are beneficial while others are detrimental. For example, a model might show that a larger substituent on the phenyl ring would cause a steric clash with the receptor wall, explaining a loss of activity. Similarly, it can rationalize the optimal length of the N-1 linker, showing how a shorter or longer chain would fail to place the terminal basic nitrogen in the correct position to form the crucial ionic bond. This rational approach allows for the prospective design of new analogues with improved potency and selectivity. nih.gov

Advanced Analytical Methodologies for Research and Characterization in Complex Matrices

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC)

Chromatographic methods are indispensable for assessing the purity of synthesized "4-(3,4-Dichlorophenyl)piperidine-2,6-dione" and for its isolation from reaction mixtures or biological matrices. High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), offer high resolution and sensitivity for these tasks.

While specific, published methods for "this compound" are not widely available, analytical procedures developed for structurally analogous compounds provide a robust framework for its analysis. For instance, a reverse-phase (RP) HPLC method has been successfully applied to the related compound "4-(4-Chlorophenyl)piperidine-2,6-dione". sielc.com This method can be adapted for the target compound, likely requiring minor modifications to the mobile phase composition to account for the difference in polarity from the additional chlorine atom.

The use of UPLC, which employs columns with smaller particle sizes (typically under 2 µm), allows for faster analysis times and improved separation efficiency compared to traditional HPLC. sielc.com These methods are also scalable and can be adapted for preparative chromatography, enabling the isolation of the pure compound for use as a reference standard or for further research. sielc.com

Table 1: Example HPLC/UPLC Parameters for Analysis of a Structurally Related Piperidine-2,6-dione Compound

ParameterConditionNotes
Column Newcrom R1 (Reverse-Phase)Features low silanol (B1196071) activity, suitable for compounds with amine moieties. sielc.com
Mobile Phase Acetonitrile (MeCN) and Water with an acid modifierPhosphoric acid is common for UV detection; formic acid is used for Mass Spectrometry (MS) compatibility. sielc.com
Detection UV Spectrophotometry or Mass Spectrometry (MS)UV detection is standard; MS provides mass information for confirmation.
Application Purity assessment, preparative isolation, pharmacokinetic studiesThe method is versatile for both analytical and purification purposes. sielc.com
UPLC Adaptation Columns with ≤3 µm particlesEnables faster run times and higher resolution. sielc.com

This table is based on methods developed for the analogous compound 4-(4-Chlorophenyl)piperidine-2,6-dione (B23368). sielc.com

Methods for Quantitative Analysis in Research Settings

Accurate quantification of "this compound" in various matrices, such as cell culture media or tissue homogenates, is critical for understanding its biological activity and disposition in research models. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its exceptional sensitivity and selectivity.

The method involves separating the target compound from matrix components using HPLC or UPLC, followed by ionization (typically electrospray ionization, ESI) and detection by a mass spectrometer. An LC-MS method developed for detecting trace levels of piperidine (B6355638), a core structural component, highlights the sensitivity of this approach. nih.gov Such a method can achieve a limit of detection in the low microgram-per-milliliter range, making it suitable for quantifying small amounts of the target compound or its potential impurities. nih.govnih.gov For robust quantification, a stable isotope-labeled internal standard is often used to account for matrix effects and variations in instrument response. In its absence, techniques like threshold accurate calibration (TAC) can be employed. msacl.org

Table 2: Key Features of a Representative LC-MS/MS Method for Quantitative Analysis

ComponentDescriptionSignificance
Chromatography UPLC with a C18 columnProvides rapid and efficient separation from complex matrix components. nih.gov
Mobile Phase Gradient elution with acidified water and an organic solvent (e.g., methanol (B129727) or acetonitrile)Formic acid is often used as a modifier to improve peak shape and ionization efficiency. nih.gov
Ionization Electrospray Ionization (ESI) in positive modeEffectively ionizes nitrogen-containing compounds like the piperidine moiety. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Linearity Range Typically spans several orders of magnitude (e.g., ng/mL to µg/mL)Allows for the accurate measurement of the compound across a wide range of concentrations encountered in research. nih.gov

This table outlines a general approach based on established methods for quantifying piperidine-containing molecules in complex matrices. nih.govmsacl.org

Characterization of Metabolites and Degradation Products (if applicable to research focus)

When "this compound" is studied in biological systems, its metabolic fate is a key area of investigation. The piperidine ring and the dichlorophenyl moiety are both susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. acs.org Similarly, understanding the compound's stability and identifying potential degradation products under various experimental conditions (e.g., pH, temperature, light exposure) is crucial for data integrity.

The primary tool for identifying and structurally elucidating unknown metabolites and degradation products is high-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS). This technique provides highly accurate mass measurements, which allow for the determination of the elemental composition of the unknown molecules. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecule of interest is fragmented, and the resulting fragmentation pattern provides clues to its structure. nih.gov By comparing the fragmentation patterns of the parent compound with those of its metabolites, specific structural modifications can be deduced. researchgate.net

Common metabolic transformations for piperidine-containing compounds include N-dealkylation, ring α-oxidation to form lactams, and various ring-opening reactions. acs.orgrsc.org The dichlorophenyl ring may undergo hydroxylation at various positions.

Table 3: Potential Metabolic Pathways for Piperidine-Containing Scaffolds

Metabolic ReactionDescriptionEnzyme System
Hydroxylation Addition of a hydroxyl (-OH) group, typically on the phenyl or piperidine ring.Cytochrome P450 (e.g., CYP3A4, CYP2D6) acs.org
N-Dealkylation Removal of an alkyl group attached to the piperidine nitrogen (not applicable if unsubstituted).Cytochrome P450 acs.org
α-Oxidation (Lactam Formation) Oxidation of the carbon atom adjacent to the piperidine nitrogen, leading to a lactam.Cytochrome P450 acs.org
Ring Contraction/Opening Cleavage of C-C or C-N bonds within the piperidine ring, potentially leading to pyrrolidine (B122466) or acyclic structures.Cytochrome P450 rsc.org
Conjugation Attachment of polar molecules like glucuronic acid or sulfate (B86663) to hydroxylated metabolites.UGTs, SULTs

This table summarizes general metabolic pathways observed for piperidine-based compounds in biological systems. acs.orgrsc.org

Research Outlook and Future Directions for 4 3,4 Dichlorophenyl Piperidine 2,6 Dione Studies

Design and Synthesis of Next-Generation Analogues with Improved Pharmacological Profiles

Future research will heavily focus on the rational design and synthesis of novel analogues of 4-(3,4-Dichlorophenyl)piperidine-2,6-dione to enhance potency, selectivity, and pharmacokinetic properties. The piperidine-2,6-dione core serves as a versatile scaffold that can be chemically modified at several positions. mdpi.com

Key synthetic strategies will likely involve:

Modification of the Phenyl Ring: Altering the substitution pattern on the dichlorophenyl ring can modulate binding affinity and specificity for target proteins. Introducing different halogen atoms or other electron-withdrawing/donating groups could fine-tune electronic properties and intermolecular interactions.

Substitution at the Piperidine (B6355638) Ring: Introducing substituents at the 3-, 4-, or 5-positions of the piperidine-2,6-dione ring can create new chiral centers and vectors for linking to other molecules, which is particularly relevant for PROTAC design.

N-alkylation/arylation: Modifying the nitrogen atom of the glutarimide (B196013) ring can significantly alter the compound's physical properties, such as solubility and cell permeability, and can be used to attach linkers or other pharmacophores.

A facile and practical approach for constructing α-substituted piperidine-2,6-diones from methyl acetates and acrylamides has been developed, which could be adapted for creating diverse libraries of analogues. mssm.edu The goal of these synthetic endeavors is to generate compounds with improved pharmacological profiles, such as increased binding affinity for CRBN or other targets, enhanced selectivity to reduce off-target effects, and better metabolic stability. mdpi.com

Table 1: Potential Modifications for Analogue Synthesis
Modification SitePotential SubstituentsDesired Outcome
Phenyl Ring-F, -Br, -CF3, -OCH3, -CNModulate binding affinity, improve selectivity
Piperidine Ring (α/β positions)Alkyl groups, functionalized linkersIntroduce new chemical vectors, improve stability
Glutarimide NitrogenAlkyl chains, aryl groups, PEG linkersEnhance solubility, alter pharmacokinetics

Exploration of Novel Biological Targets and Therapeutic Applications

While the primary interest in the piperidine-2,6-dione scaffold is its interaction with CRBN for targeted protein degradation in oncology, future research will undoubtedly explore other potential biological targets and therapeutic areas. google.com

Central Nervous System (CNS) Disorders: Piperidine derivatives have been investigated for various CNS applications. Analogues of this compound could be screened for activity against targets implicated in neurodegenerative diseases like Alzheimer's or psychiatric conditions. For instance, novel piperidine-2,6-dione derivatives have been synthesized as potential multi-receptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Inflammatory Diseases: Given the immunomodulatory effects of thalidomide (B1683933) analogues, new derivatives could be explored for treating inflammatory conditions such as rheumatoid arthritis or chronic graft-versus-host disease. google.com

Infectious Diseases: The piperidine scaffold is present in numerous bioactive molecules, and new analogues could be screened for antimicrobial or antiviral activity. reading.ac.uk

The established role of the glutarimide moiety as a CRBN E3 ligase ligand remains a dominant avenue for future applications. Developing this compound into a warhead for PROTACs could allow for the targeted degradation of proteins previously considered "undruggable," with potential applications across oncology and beyond. nih.gov

Integration of Advanced Computational Approaches for Rational Drug Design

Computational chemistry will be indispensable in guiding the design of next-generation analogues. Molecular docking, density functional theory (DFT), and molecular dynamics simulations can provide critical insights into how this compound and its derivatives interact with biological targets at an atomic level. mdpi.comresearchgate.net

Future computational studies will likely focus on:

Binding Site Analysis: In-depth analysis of the binding pocket of CRBN and other potential targets to identify key interactions that can be exploited for designing more potent and selective ligands.

Virtual Screening: High-throughput virtual screening of computationally generated libraries of analogues to prioritize candidates for synthesis and biological testing.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for identifying candidates with favorable drug-like characteristics early in the discovery process, reducing late-stage attrition. researcher.life

These computational tools will accelerate the drug discovery cycle, allowing for a more rational and resource-efficient approach to developing new therapeutic agents based on the this compound scaffold. researcher.life

Development of Targeted Delivery Systems for Pre-clinical Studies

A significant challenge for many novel therapeutic agents, including potential PROTACs derived from this compound, is achieving effective delivery to the target site in vivo. These molecules can have suboptimal physicochemical properties, such as low aqueous solubility and poor cell permeability, which limit their bioavailability and therapeutic efficacy. nih.gov

Future research will focus on developing advanced drug delivery systems to overcome these hurdles. nih.govmdpi.com Potential strategies include:

Nanoparticle-Based Systems: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric micelles, or lipid nanoparticles) can improve solubility, protect it from premature degradation, and enhance its accumulation in target tissues like tumors through the enhanced permeability and retention (EPR) effect. mssm.edumdpi.com

Polymer-Drug Conjugates: Covalently linking the compound to a water-soluble polymer, such as polyethylene glycol (PEG), can improve its pharmacokinetic profile and circulation time. mdpi.comnih.gov

Antibody-Drug Conjugates (ADCs): For targeted cancer therapy, the molecule could be linked to an antibody that specifically recognizes a tumor-associated antigen, enabling highly targeted delivery to cancer cells.

These delivery technologies can significantly improve the therapeutic outcomes of piperidine-2,6-dione-based compounds in preclinical models, paving the way for their clinical translation. nih.gov

Table 2: Comparison of Potential Drug Delivery Systems
Delivery SystemPrimary AdvantageKey Consideration for Pre-clinical Study
LiposomesEncapsulation of both hydrophilic/hydrophobic drugs, biocompatibility. mdpi.commdpi.comStability, drug loading efficiency, release kinetics. nih.gov
Polymeric MicellesImproved solubility of hydrophobic drugs, small size for tissue penetration. mdpi.comCritical micelle concentration, in vivo stability.
Polymer-Drug ConjugatesExtended circulation half-life, potential for targeting. nih.govNature of the linker (cleavable vs. non-cleavable), polymer biocompatibility.
Lipid Nanoparticles (LNPs)Effective delivery of nucleic acids and small molecules, established clinical use. mdpi.comLipid composition, particle size, surface charge.

Investigation of Multi-target Ligands and Polypharmacology Approaches

The concept of "one molecule, multiple targets" is gaining traction as a strategy to tackle complex diseases like cancer and neurodegenerative disorders. Polypharmacology, the ability of a single drug to interact with multiple targets, can lead to enhanced efficacy and overcome drug resistance.

Future research could intentionally design analogues of this compound to function as multi-target-directed ligands (MTDLs). This could involve creating hybrid molecules that combine the piperidine-2,6-dione scaffold with another pharmacophore known to bind a different, disease-relevant target. For example, a single molecule could be designed to both recruit CRBN (via the glutarimide moiety) and inhibit a key kinase involved in a cancer signaling pathway. The synthesis of piperidine-2,6-dione derivatives with combined activity at dopamine and serotonin receptors for antipsychotic effects serves as a prime example of this approach. nih.gov This strategy aims to achieve a synergistic therapeutic effect that would not be possible with single-target agents alone.

Q & A

Q. What are the critical safety considerations when handling 4-(3,4-Dichlorophenyl)piperidine-2,6-dione in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS-US classification: Skin Irritant Category 2, Eye Irritant Category 2A) .
  • Ventilation: Conduct experiments in a fume hood to mitigate respiratory irritation (STOT SE 3 hazard) .
  • Waste Management: Segregate waste and collaborate with certified disposal agencies to avoid environmental contamination (e.g., halogenated organics require specialized treatment) .
  • Emergency Protocols: For eye exposure, rinse with water for ≥15 minutes; for ingestion, do NOT induce vomiting—seek immediate medical attention .

Q. What chromatographic techniques are most effective in purifying this compound from complex reaction mixtures?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with acetonitrile/water gradients for high-resolution separation of polar intermediates .
  • Gas Chromatography (GC): Applicable for volatile derivatives; optimize temperature ramps and carrier gas flow rates to resolve stereoisomers .
  • Thin-Layer Chromatography (TLC): Employ silica gel plates with UV visualization for rapid purity assessment during synthetic steps .

Q. What accelerated stability testing protocols are applicable for assessing the shelf-life of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., piperidine ring oxidation) .
  • ICH Guidelines: Conduct long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage trials, monitoring purity via HPLC every 3–6 months .

Advanced Research Questions

Q. How can factorial design methodologies optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Screening Experiments: Use a 2<sup>k</sup> factorial design to evaluate critical variables (e.g., temperature, catalyst loading, solvent polarity). For example:
FactorLow Level (-1)High Level (+1)
Temperature60°C100°C
Catalyst Loading5 mol%15 mol%
SolventTolueneDMF
  • Response Surface Methodology (RSM): Apply central composite designs to model non-linear relationships and identify optimal conditions (e.g., maximizing yield while minimizing byproducts) .

Q. How should researchers address contradictions in reported yields or enantiomeric excess across studies involving this compound?

Methodological Answer:

  • Meta-Analysis Framework: Systematically compare reaction parameters (e.g., solvent polarity, catalyst type) using multivariate regression to identify confounding variables .
  • Reproducibility Testing: Replicate studies under standardized conditions (e.g., controlled atmosphere, purified reagents) to isolate experimental artifacts .
  • Advanced Analytics: Employ chiral HPLC or circular dichroism (CD) spectroscopy to resolve discrepancies in enantiomeric excess measurements .

Q. What experimental strategies are recommended for identifying and characterizing polymorphic forms of this compound?

Methodological Answer:

  • Crystallization Screening: Use solvent/anti-solvent combinations (e.g., ethanol/water) under varying cooling rates to induce polymorphism .
  • Characterization Techniques:
    • X-Ray Diffraction (XRD): Resolve crystal lattice parameters.
    • Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions.
    • Dynamic Vapor Sorption (DVS): Assess hygroscopicity and stability .

Q. How can computational reaction path search methods enhance the design of novel derivatives based on this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to map energy profiles for ring-opening or substitution reactions (e.g., predicting regioselectivity at the piperidine nitrogen) .
  • Machine Learning (ML): Train models on existing reaction databases to prioritize synthetic routes with high predicted yields .

Q. What systematic approaches are used to troubleshoot low yields in multi-step syntheses of this compound?

Methodological Answer:

  • In-Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediate degradation (e.g., lactam ring instability under acidic conditions) .
  • Kinetic Profiling: Conduct time-course studies to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
  • Design of Experiments (DoE): Apply Taguchi methods to isolate critical factors (e.g., stoichiometry, mixing efficiency) .

Q. What isotopic labeling strategies or in-situ spectroscopic methods are employed to elucidate reaction mechanisms in this compound synthesis?

Methodological Answer:

  • <sup>13</sup>C-Labeling: Track carbon migration during ring-closing steps using NMR spectroscopy .
  • In-Situ IR Spectroscopy: Monitor carbonyl stretching frequencies to confirm lactam formation .
  • Isotope Effects: Compare kinetic isotope effects (KIEs) for proton transfer steps to distinguish concerted vs. stepwise mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.